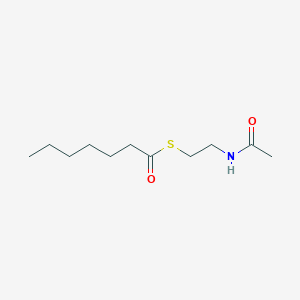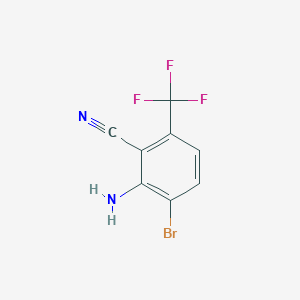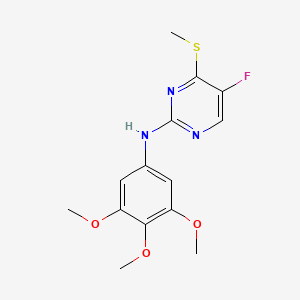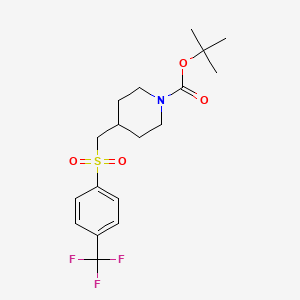
2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester
Overview
Description
This compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The “2-(4-Fluorophenyl)” part suggests a fluorinated phenyl group is attached to the second carbon of the thiazole ring. The “5-methyl” indicates a methyl group on the fifth carbon of the thiazole ring. The “4-carboxylic acid ethyl ester” part suggests an ethyl ester of a carboxylic acid is attached to the fourth carbon of the thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a five-membered thiazole ring, a fluorinated phenyl group, a methyl group, and an ethyl ester of a carboxylic acid .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the fluorophenyl group, the methyl group, and the ethyl ester. The thiazole ring is aromatic and relatively stable. The fluorine atom on the phenyl ring is electronegative and could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and lipophilicity .Scientific Research Applications
Synthesis and Chemical Properties
This compound serves as a precursor in the synthesis of various derivatives with potential biological activities. Studies have explored its role in creating complex molecules through reactions such as acylation, methylation, and the formation of esters and amides, showcasing its versatility in organic synthesis. For example, the synthesis of N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives through acylation and methylation processes highlights its potential as a building block for more complex compounds (Dovlatyan et al., 2004). Another study demonstrated the photolysis-based synthesis of thiazole-5-carboxylate esters, further illustrating the compound's utility in creating derivatives with various functional groups (Fong et al., 2004).
Biological Activity
While explicitly excluding drug use, dosage, and side effects as per the requirements, research into derivatives of "2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester" often investigates potential antimicrobial, antitumor, and anti-inflammatory properties. For instance, the synthesis of amino acid ester derivatives containing 5-fluorouracil aimed to explore antitumor activities, indicating the compound's role in the development of cancer treatment options (Xiong et al., 2009). Another study on the synthesis and antibacterial activity of 5-thiomethylfuran-2-carboxylic acid derivatives reflects the ongoing search for new antimicrobial agents (Iradyan et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, which could suggest potential targets for this compound .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit inhibitory activity against various viruses
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, and anticancer activities
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities
properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-3-17-13(16)11-8(2)18-12(15-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGWCGIANWKGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}ethanol](/img/structure/B1411832.png)


![4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid](/img/structure/B1411839.png)
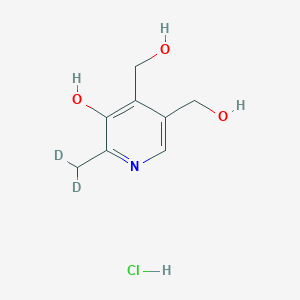
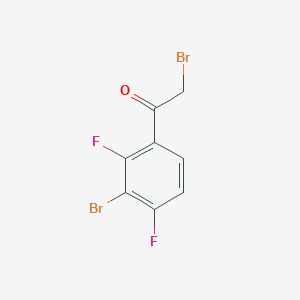

![2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1411845.png)
dimethyl-](/img/structure/B1411846.png)
![Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1411848.png)
